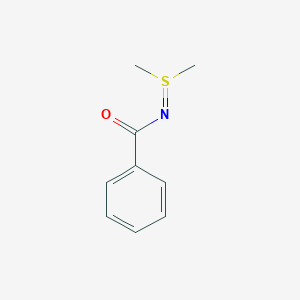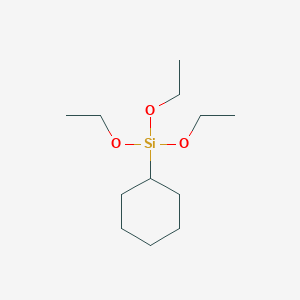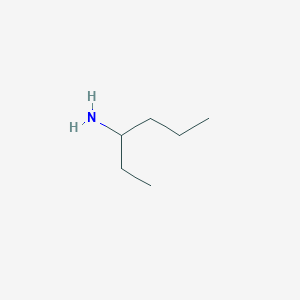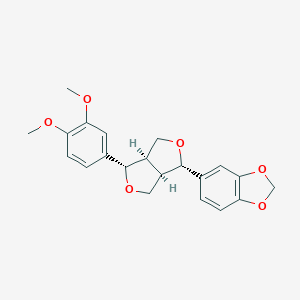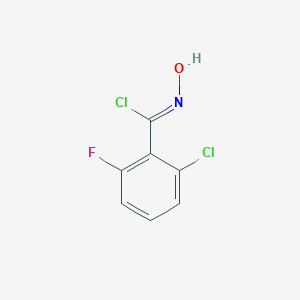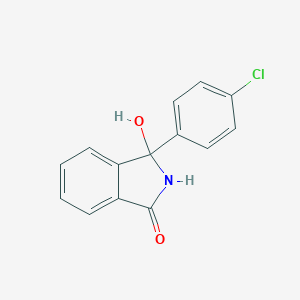
3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one is a chemical of interest due to its structural characteristics and potential biological activities. While the exact compound is not directly mentioned in the provided papers, related compounds with chlorophenyl groups and similar structural motifs have been synthesized and studied extensively, which can provide insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including Michael addition, 1,3-dipolar cycloaddition, and cyclization reactions. For instance, the synthesis of a tetrahydro-4,7-methanobenzo[d]isoxazole derivative was achieved via 1,3-dipolar cycloaddition . Another compound was synthesized using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that the synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one could potentially involve similar strategies, utilizing the reactivity of chlorophenyl-containing precursors and appropriate reaction conditions to construct the isoindolone core.
Molecular Structure Analysis
X-ray crystallography has been a pivotal technique in determining the molecular structures of chlorophenyl-containing compounds, revealing details such as molecular conformations and intermolecular interactions . Density Functional Theory (DFT) calculations complement these studies by providing theoretical insights into molecular geometry, electronic structure, and vibrational properties, often showing good agreement with experimental data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting how this structure influences its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing chlorine atoms, which can affect the electron density distribution within the molecule. Natural Bond Orbital (NBO) analysis and studies of frontier molecular orbitals (FMOs) provide information on hyperconjugative interactions and charge delocalization, which are important for understanding the chemical reactivity of these compounds . Additionally, the presence of functional groups such as hydroxy or amide can introduce sites for potential chemical transformations or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-containing compounds are closely related to their molecular structure. Spectroscopic techniques like FT-IR, NMR, and UV-Vis have been used to characterize these compounds, providing information on vibrational frequencies, chemical shifts, and electronic transitions . Theoretical calculations have also been employed to predict properties such as thermodynamic stability, molecular electrostatic potential (MEP), and non-linear optical (NLO) behavior . These properties are not only important for understanding the fundamental nature of the compounds but also for their potential applications in materials science and as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
Chlorophenols, including compounds like 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, have been evaluated for their consequences on the aquatic environment. These compounds generally exhibit moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure can be considerable, especially for derivatives such as 2,4-dichlorophenol. The persistence of chlorophenols in the environment can vary from low to moderate to high, depending on the presence of adapted microflora capable of biodegrading these compounds and environmental conditions. Bioaccumulation is expected to be low, but a notable characteristic of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation and Remediation
The degradation of chlorophenols, such as through processes involving zero valent iron (ZVI) and iron-based bimetallic systems, has been a significant focus of research. These systems can efficiently dechlorinate chlorophenols through dechlorination, sorption, and co-precipitation. Although ZVI is commonly used for dechlorination, its long-term reactivity can be limited due to surface passivation. However, bimetallic systems have shown superior performance over unmodified ZVI, with efficiency and rate of hydrodechlorination depending on various factors including metal combinations, properties, and characteristics of the target chlorophenol (Gunawardana, Singhal, & Swedlund, 2011).
Health Concerns
Concerns have been raised regarding the safety of chlorophenols and related compounds, such as phenoxyacetic acids, due to studies linking these chemicals to cancers like soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains debated, with methodological limitations in existing data. The potency of these compounds as carcinogens is considered weak compared to chemical alternatives and the hazards associated with manual vegetation cleaning, which carries a high risk of occupational injuries (Kelly & Guidotti, 1989).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVITWRDKZBYCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

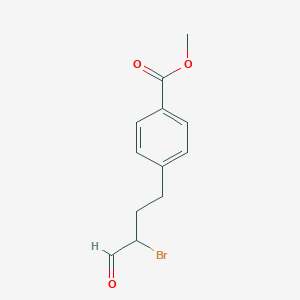
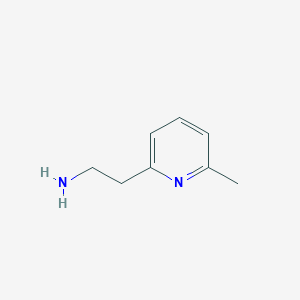

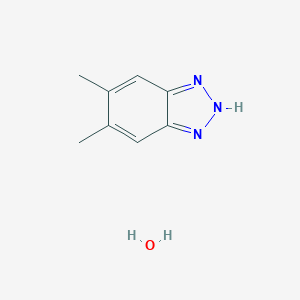
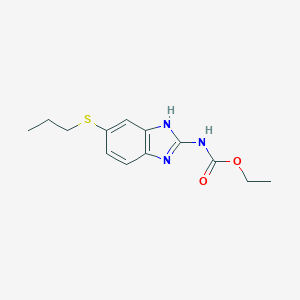
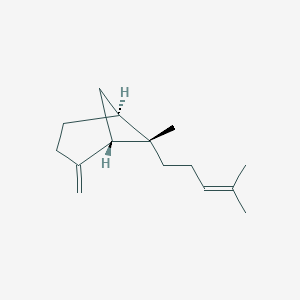
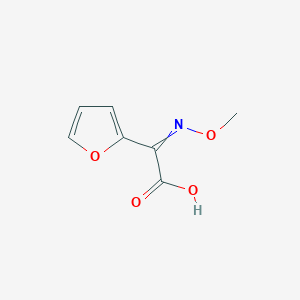
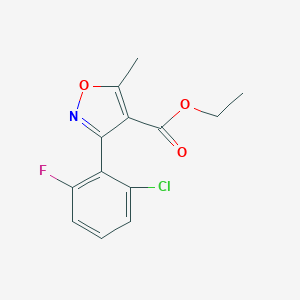
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
